

physical and chemical properties of 1-Methyl-4-(3-chloropropyl)piperazine

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Compound of Interest

Compound Name: 1-(3-Chloropropyl)-4-methylpiperazine

Cat. No.: B054460

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In-Depth Technical Guide to 1-Methyl-4-(3-chloropropyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Methyl-4-(3-chloropropyl)piperazine and its common salt forms. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

1-Methyl-4-(3-chloropropyl)piperazine is a disubstituted piperazine derivative. It is most commonly available and studied as its dihydrochloride salt, though information on the free base is also pertinent for various applications.

1-Methyl-4-(3-chloropropyl)piperazine (Free Base)

The free base of the compound is described as a yellow oil.^[1]

Table 1: Physical and Chemical Properties of 1-Methyl-4-(3-chloropropyl)piperazine (Free Base)

Property	Value	Source
CAS Number	104-16-5	[2]
Molecular Formula	C ₈ H ₁₇ ClN ₂	[2]
Molecular Weight	176.69 g/mol	[2]
Appearance	Yellow oil	[1]
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	

1-Methyl-4-(3-chloropropyl)piperazine Dihydrochloride

The dihydrochloride salt is a more stable, solid form of the compound, which is often preferred for handling and formulation.

Table 2: Physical and Chemical Properties of 1-Methyl-4-(3-chloropropyl)piperazine Dihydrochloride

Property	Value	Source
CAS Number	2031-23-4	[3]
Molecular Formula	C ₈ H ₁₉ Cl ₃ N ₂	[3]
Molecular Weight	249.6 g/mol	[3]
Appearance	White to off-white crystalline solid	
Melting Point	Data not available	
Solubility	Soluble in water	

Synthesis and Purification

Synthesis of 1-Methyl-4-(3-chloropropyl)piperazine

A reported synthesis method for the free base is as follows:

Experimental Protocol:

- Combine 0.1 mol of piperidine with 100 mL of acetone in a reaction vessel.
- Add 0.125 mol of 25% sodium hydroxide solution.
- Cool the mixture in an ice bath to below 5°C.
- Slowly add 0.1 mol of 1-chloro-3-bromopropane dropwise.
- After the addition is complete, allow the reaction to proceed at room temperature (25°C) for 48 hours.
- Upon completion, remove the solvent by evaporation under reduced pressure.
- Dissolve the residue in 50 mL of water.
- Extract the aqueous solution with dichloromethane (3 x 50 mL).
- Combine the organic extracts and dry them over anhydrous sodium sulfate overnight.
- Filter the solution and evaporate the solvent under reduced pressure to yield an oily substance.^[1]



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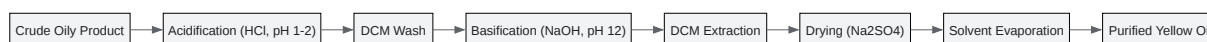
Synthesis workflow for 1-Methyl-4-(3-chloropropyl)piperazine.

Purification

The crude product from the synthesis can be purified through an acid-base extraction followed by solvent removal.

Experimental Protocol:

- To the crude oily product, add concentrated hydrochloric acid dropwise until the pH is between 1 and 2.
- Wash with dichloromethane to remove any unreacted 1-chloro-3-bromopropane.
- Dissolve the remaining filter residue in an appropriate amount of water.
- Adjust the pH to 12 with a 25% sodium hydroxide solution.
- Extract the basic solution with dichloromethane (3 x 20 mL).
- Dry the combined organic extracts over anhydrous sodium sulfate.
- Filter the solution and evaporate the solvent under reduced pressure to obtain the purified yellow oil.^[1]



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Purification workflow for 1-Methyl-4-(3-chloropropyl)piperazine.

Spectral Data

Spectral analysis is crucial for the structural confirmation of 1-Methyl-4-(3-chloropropyl)piperazine. Data is available for the dihydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are available for 1-Methyl-4-(3-chloropropyl)piperazine dihydrochloride.^[3] Researchers should refer to spectral databases for detailed peak assignments.

Infrared (IR) Spectroscopy

An FTIR spectrum, obtained using the KBr wafer technique, is available for the dihydrochloride salt.[3]

Biological Activity and Potential Applications

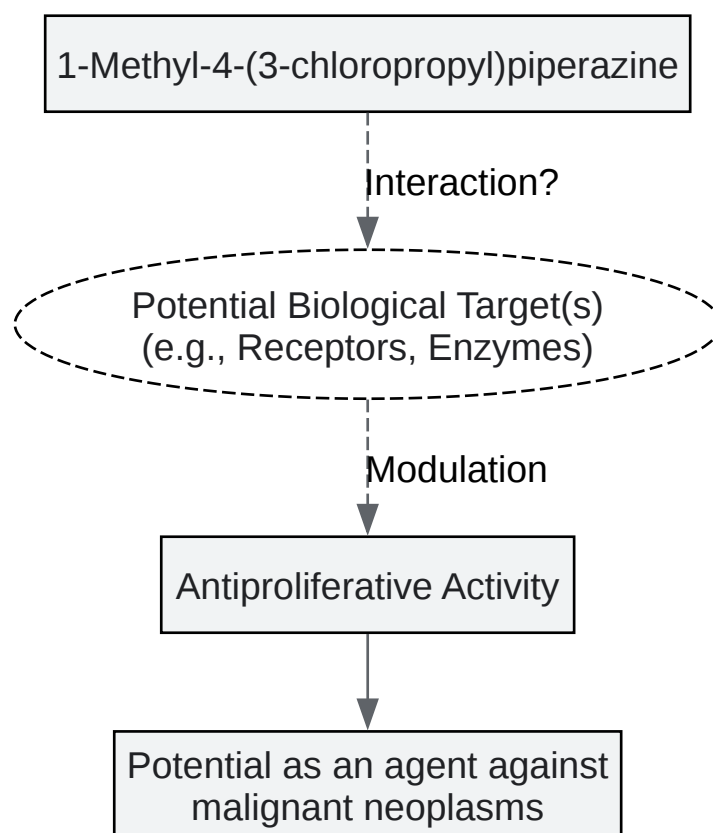
Antiproliferative Activity

1-Methyl-4-(3-chloropropyl)piperazine has been identified as a potential agent against malignant neoplasms.[2] Its antiproliferative activities have been evaluated against a panel of sixty neoplastic cell lines, suggesting a potential role in cancer research and drug development. [2] However, specific data on the cell lines tested and the corresponding efficacy are not readily available in the public domain.

The general class of piperazine derivatives has been investigated for various biological activities, including antimicrobial and antifungal properties.

Mechanism of Action

The precise mechanism of action for the antiproliferative effects of 1-Methyl-4-(3-chloropropyl)piperazine has not been elucidated. As a piperazine-containing compound, it may interact with various biological targets. The parent compound, piperazine, is known to act as a GABA (gamma-aminobutyric acid) receptor agonist, leading to the paralysis of helminths in antiparasitic applications. It is plausible that substituted piperazines like the title compound could exhibit activity at various receptors or enzymes, which would require further investigation.



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Postulated relationship of 1-Methyl-4-(3-chloropropyl)piperazine to biological activity.

Safety and Handling

Detailed toxicology data for 1-Methyl-4-(3-chloropropyl)piperazine is not available. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-Methyl-4-(3-chloropropyl)piperazine is a piperazine derivative with potential applications in medicinal chemistry, particularly in the development of anticancer agents. While basic chemical identifiers and a synthesis protocol are available, a significant portion of its physicochemical and biological properties remains to be fully characterized. This guide provides a foundational understanding of the compound and highlights the need for further research to explore its therapeutic potential.

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